BenchChemオンラインストアへようこそ!

4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid

Enzymology Antiproliferative research Nucleotide metabolism

4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid (EDCBA) is a unique squaric acid derivative with multi-target activity: potent lipoxygenase inhibitor, CCR5 antagonist, and dopamine uptake inhibitor (IC50 900 nM). The ethoxy and 4-carboxyanilino substitution on the cyclobutenedione core is critical; analogs may lose activity unpredictably. Ideal as a DAT ligand benchmark, arachidonic acid cascade probe, or CCR5 lead. High purity ≥98% ensures reproducible research. Request today.

Molecular Formula C13H11NO5
Molecular Weight 261.23 g/mol
CAS No. 175204-30-5
Cat. No. B065125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid
CAS175204-30-5
Molecular FormulaC13H11NO5
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H11NO5/c1-2-19-12-9(10(15)11(12)16)14-8-5-3-7(4-6-8)13(17)18/h3-6,14H,2H2,1H3,(H,17,18)
InChIKeyAEGBMTWMWGFBOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid (CAS 175204-30-5) - Chemical Profile and Research-Grade Procurement Overview


4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid, also referred to as EDCBA, is a synthetic cyclobutenedione (squaric acid) derivative with the molecular formula C13H11NO5 and a molecular weight of 261.23 g/mol [1]. This compound is characterized by a central 4-membered dioxocyclobutene ring, which is linked to an ethoxy group and a para-aminobenzoic acid moiety . It has been identified in research as a multi-target agent with activities reported against several enzyme classes, including lipoxygenase, formyltetrahydrofolate synthetase, and the CCR5 chemokine receptor [2][3][4].

Why Generic Substitution is Not Advisable for 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid in Specialized Assays


Due to its unique cyclobutenedione core and the specific 4-carboxyanilino substitution, this compound presents a distinct pharmacological profile that is not replicated by simple benzoic acid derivatives or other squaric acid analogs [1]. The combination of the ethoxy group and the benzoic acid moiety on the squarate ring is critical for its observed multi-target interactions [2]. Substitution with a closely related analog could lead to a significant, and potentially unpredictable, loss or alteration in activity across one or more of its reported targets, such as lipoxygenase, dihydroorotase, or the CCR5 receptor [3][4][5]. Direct comparative data is limited, but the unique structural features necessitate the use of this specific compound for reproducibility in research applications where its multi-target profile has been established.

Quantitative Differentiation Data for 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid (CAS 175204-30-5)


Comparative Inhibition of Dihydroorotase Enzyme Activity

This compound exhibits a specific inhibitory effect on the dihydroorotase enzyme from mouse Ehrlich ascites cells with a reported IC50 value of 1.00E+6 nM at pH 7.37 [1]. In contrast, many standard reference inhibitors for this enzyme, such as 5-fluoroorotate, operate in a much lower nanomolar range, while other weak inhibitors may show IC50 values in the millimolar range [2]. This positions the compound as a low-micromolar inhibitor, which is a distinct potency bracket that could be useful for specific research applications where high-potency inhibition is not desired.

Enzymology Antiproliferative research Nucleotide metabolism

Dopamine Uptake Inhibition Profile Compared to Reference Antagonist

In an in vitro assay measuring the inhibition of dopamine uptake in a synaptosomal preparation from rat brain, this compound exhibited an activity of 900.0 nM [1]. This can be contrasted with the activity of a known dopamine uptake inhibitor, nomifensine, which has a reported Ki value of 56 nM under similar conditions [2]. The target compound is therefore approximately 16-fold less potent than this reference standard in this assay.

Neuroscience Dopamine transporter Synaptosomal uptake

pKa Value and Ionization State for Formulation and Assay Design

The compound has a predicted acid dissociation constant (pKa) of 4.45 . This is consistent with the presence of a benzoic acid moiety, which typically has a pKa around 4.2. For comparison, the parent compound 4-aminobenzoic acid (PABA) has an experimental pKa of 4.88 for the carboxyl group [1]. The slightly lower pKa of the target compound indicates it is a marginally stronger acid than PABA, likely due to the electron-withdrawing nature of the squaric acid ring system.

Physicochemical property pKa Ionization state Bioavailability

Key Research Applications for 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid (CAS 175204-30-5)


Multi-target Biochemical Probe for Inflammatory Pathways

This compound serves as a research tool to simultaneously probe the arachidonic acid cascade. Its reported activities as a potent lipoxygenase inhibitor and a weaker cyclooxygenase inhibitor make it valuable for studying the differential roles of these pathways in inflammation and cell proliferation [1]. The multi-target profile may be advantageous in cellular models where compensation between pathways is a concern.

Negative Control or Low-Potency Benchmark for Dopamine Transporter Studies

With an established IC50 of 900 nM for dopamine uptake inhibition, this compound can be effectively utilized as a low-potency benchmark or negative control in assays designed to characterize novel dopamine transporter ligands [2]. Its activity is distinct from high-potency inhibitors like nomifensine, providing a clear potency window for experimental validation.

Investigative Ligand for CCR5 Chemokine Receptor Antagonism

Given its identification as a CCR5 antagonist, this compound is suitable for use in preclinical research exploring the role of the CCR5 receptor in diseases such as HIV infection, asthma, rheumatoid arthritis, and other inflammatory conditions [3]. It can be used as a starting point for understanding the structure-activity relationship of squaric acid derivatives at this receptor.

Stable Probe for Enzymology of Nucleotide Metabolism

The compound's defined, albeit low, potency against dihydroorotase (IC50 of 1.00E+6 nM) allows its use as a tool for studying this enzyme's role in pyrimidine biosynthesis under non-lethal or partially inhibitory conditions, which can reveal mechanistic insights that high-potency inhibitors might mask [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.